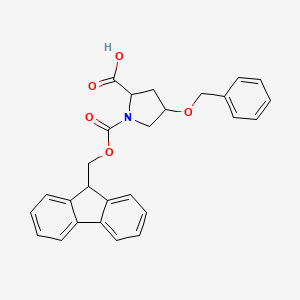
rac-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid, trans: is a chiral compound with a unique structure that includes both cyclopropyl and cyclopentane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid, trans can be achieved through several methods:
Alkylation of Cyclopentane Derivatives: One common method involves the alkylation of cyclopentane derivatives with cyclopropyl halides under basic conditions.
Cyclopropanation Reactions: Another approach is the cyclopropanation of cyclopentane derivatives using diazo compounds or carbenes.
Intramolecular Cyclization: This method involves the intramolecular cyclization of suitable precursors to form the cyclopropyl and cyclopentane rings simultaneously.
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and advanced purification techniques to ensure high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Alcohols, amines, and other nucleophiles in the presence of activating agents like dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Esters, amides, and other derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex molecules, particularly those with cyclopropyl and cyclopentane motifs.
Chiral Catalysts: It can be employed in the development of chiral catalysts for asymmetric synthesis.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential biological activity and as a precursor in the synthesis of pharmaceutical agents.
Biochemical Studies: It is used in studies related to enzyme interactions and metabolic pathways involving cyclopropyl and cyclopentane derivatives.
Industry:
Material Science: The compound finds applications in the development of new materials with specific mechanical and chemical properties.
Agrochemicals: It is explored for use in the synthesis of agrochemicals with enhanced efficacy and stability.
Mécanisme D'action
The mechanism by which rac-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid, trans exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The cyclopropyl and cyclopentane rings can impart unique steric and electronic properties, affecting the compound’s reactivity and interactions at the molecular level.
Comparaison Avec Des Composés Similaires
- rac-(1R,2S)-2-cyclopropylcyclopropane-1-carboxylic acid, trans
- rac-(1R,2S)-2-phenylcyclopropylacetic acid, trans
- rac-(1R,2S)-2-ethylcyclopropylacetic acid, trans
Uniqueness: rac-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid, trans is unique due to the presence of both cyclopropyl and cyclopentane rings, which confer distinct steric and electronic characteristics. This makes it a valuable compound for studying the effects of ring strain and conformational dynamics in chemical and biological systems.
Propriétés
Formule moléculaire |
C9H14O2 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-cyclopropylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c10-9(11)8-3-1-2-7(8)6-4-5-6/h6-8H,1-5H2,(H,10,11) |
Clé InChI |
ROAPAKHSMGTKOT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1)C(=O)O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8,8-Dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) 2-methylpropanoate](/img/structure/B15127284.png)
![2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride](/img/structure/B15127290.png)

![2-(6-(dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid](/img/structure/B15127300.png)
![2-[3-hydroxy-4,4,10,13-tetramethyl-17-(6-methylheptan-2-yl)-2,3,5,6,7,11,12,17-octahydro-1H-cyclopenta[a]phenanthren-14-yl]acetic acid](/img/structure/B15127307.png)

![4,4'-Methylenebis[2-chlorophenol]](/img/structure/B15127317.png)

![2-Ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B15127327.png)
![6-Oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B15127340.png)
![1-[(Tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid](/img/structure/B15127352.png)
![(2S,3S,4S,5R,6S)-6-[2-[1-(4-chlorobenzoyl)-5-hydroxy-2-methylindol-3-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15127369.png)


